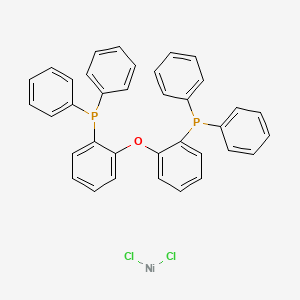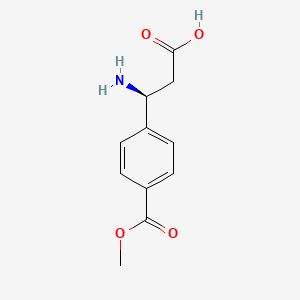
(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a methoxycarbonylphenyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-methoxycarbonylbenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps including condensation, reduction, and protection/deprotection reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while reduction of the carboxyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxycarbonyl group may enhance the compound’s binding affinity and specificity for certain receptors. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-4-{[1-(methoxycarbonyl)heptyl]amino}-4-oxobutanoic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
Compared to similar compounds, (3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its methoxycarbonylphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
MQDNHGACHBBMQD-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](CC(=O)O)N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



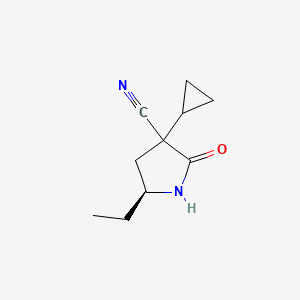

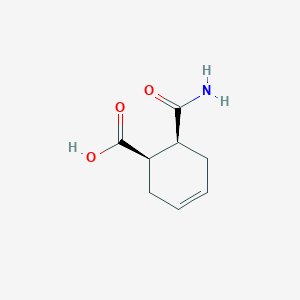
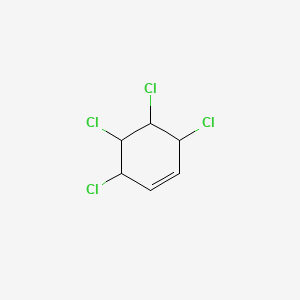
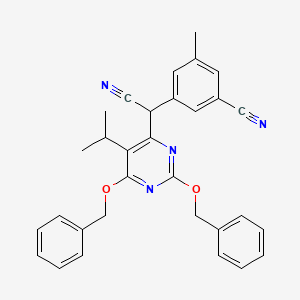
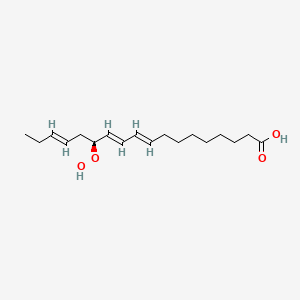



![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

